6-Bromo-1-chloro-7-fluoroisoquinoline
Overview
Description
6-Bromo-1-chloro-7-fluoroisoquinoline is a chemical compound with the molecular formula C9H4BrClFN . It is a yellow solid and has been used as a reactant in the preparation of phenylimidazoles as Smoothened antagonists .
Molecular Structure Analysis
The molecular structure of 6-Bromo-1-chloro-7-fluoroisoquinoline consists of a single ring structure with bromine, chlorine, and fluorine atoms attached at the 6th, 1st, and 7th positions respectively .Physical And Chemical Properties Analysis
6-Bromo-1-chloro-7-fluoroisoquinoline has a predicted boiling point of 349.5±22.0 °C and a density of 1.673 . It is stored under inert gas (nitrogen or Argon) at 2-8°C . The form is a powder and the color is light yellow to yellow .Scientific Research Applications
Conformational Analysis
Research into the conformational features of derivatives of 1, 2-diaryl-6-methoxy-1, 2, 3, 4-tetrahydroisoquinolines, including those substituted with bromine, chlorine, and fluorine, has been conducted. These studies reveal significant differences in the molecular conformations and lattice packing between fluorine derivatives and those of chlorine and bromine (Choudhury, Nagarajan, & Row, 2003).
Synthesis Methods
Efforts have been made to synthesize compounds related to 6-Bromo-1-chloro-7-fluoroisoquinoline, as part of research on infectious diseases. These studies provide insights into the synthetic pathways and the effects of halogen substitution in these compounds (Wlodarczyk et al., 2011).
Vibrational Spectroscopy
Vibrational spectroscopic investigations have been carried out on compounds like 7-bromo-5-chloro-8-hydroxyquinoline, which share structural similarities with 6-Bromo-1-chloro-7-fluoroisoquinoline. These studies, using techniques like Fourier transform infrared (FTIR) and FT-Raman spectra, contribute to understanding the vibrational properties and molecular interactions of such compounds (Arjunan, Mohan, Ravindran, & Mythili, 2009).
Antimalarial Applications
Research has been conducted on derivatives of quinolines, including bromo- and chloro-substituted phenols, for their potential application as antimalarials. These studies are significant for understanding the medicinal properties of compounds like 6-Bromo-1-chloro-7-fluoroisoquinoline (Bawrlin et al., 1994).
Antibacterial Evaluation
Studies have been conducted on the antibacterial properties of structurally related compounds such as 6-Bromo-2-chloro-3-butylquinazolin-4(3H)-one. These insights can be crucial for exploring the potential antibacterial applications of 6-Bromo-1-chloro-7-fluoroisoquinoline (Ouerghi et al., 2021).
Nucleophilic Reagent Interaction
Research into the interaction of compounds like 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione with various nucleophilic reagents provides insights into the reactivity and potential applications of compounds structurally related to 6-Bromo-1-chloro-7-fluoroisoquinoline (Kuryazov et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that isoquinolines, a class of compounds to which our compound belongs, are widely found in naturally occurring alkaloids . They are essential in pharmaceutical, agricultural, and materials sciences because they exhibit various bioactivities and useful physical properties .
Mode of Action
It’s known that fluorinated isoquinolines, ie, hybrid compounds with an isoquinoline framework and a fluorine substituent, have attracted a great deal of attention over the past several decades . The introduction of fluorine atoms often cause unique bioactivities .
Biochemical Pathways
It’s known that isoquinolines are involved in a wide range of biological activities and can interact with various biochemical pathways .
Pharmacokinetics
The compound’s molecular weight is 26049, and its molecular formula is C9H4BrClFN . These properties can influence its pharmacokinetics and bioavailability.
Result of Action
It’s known that fluorinated isoquinolines have unique characteristics such as biological activities and light-emitting properties .
properties
IUPAC Name |
6-bromo-1-chloro-7-fluoroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClFN/c10-7-3-5-1-2-13-9(11)6(5)4-8(7)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTVWRJHSTWDJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=CC(=C(C=C21)Br)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1-chloro-7-fluoroisoquinoline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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